5-Thiazolecarboxylic acid, 4-methyl-2-(4-methylphenyl)-, hydrazide
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Overview
Description
5-Thiazolecarboxylic acid, 4-methyl-2-(4-methylphenyl)-, hydrazide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 4-methyl-2-(4-methylphenyl)-, hydrazide typically involves the reaction of 4-methyl-2-phenylthiazole-5-carbohydrazide with appropriate reagents under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxylic acid, 4-methyl-2-(4-methylphenyl)-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
5-Thiazolecarboxylic acid, 4-methyl-2-(4-methylphenyl)-, hydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biology: The compound is studied for its effects on biochemical pathways and enzyme activities.
Industry: It is used in the synthesis of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 4-methyl-2-(4-methylphenyl)-, hydrazide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-phenylthiazole-5-carbohydrazide
- 4-Methyl-5-thiazoleethanol
- 4-Methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
5-Thiazolecarboxylic acid, 4-methyl-2-(4-methylphenyl)-, hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazide group enhances its reactivity and potential for forming various derivatives with diverse biological activities .
Properties
CAS No. |
61292-09-9 |
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Molecular Formula |
C12H13N3OS |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carbohydrazide |
InChI |
InChI=1S/C12H13N3OS/c1-7-3-5-9(6-4-7)12-14-8(2)10(17-12)11(16)15-13/h3-6H,13H2,1-2H3,(H,15,16) |
InChI Key |
KRCLOXSZEUUEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NN)C |
Origin of Product |
United States |
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